N-(2-acetylphenyl)hexanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-acetylphenyl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-3-4-5-10-14(17)15-13-9-7-6-8-12(13)11(2)16/h6-9H,3-5,10H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBSXWWTOYUSSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC=CC=C1C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
General Synthetic Strategies for N-(2-acetylphenyl)hexanamide
The synthesis of this compound is primarily achieved through the formation of an amide bond between 2-acetylaniline and a hexanoyl derivative. Two principal routes are commonly employed: the coupling of an acyl chloride with an amine and the direct coupling of a carboxylic acid with an amine.
Amide Bond Formation via Acyl Chloride Coupling (e.g., Hexanoyl Chloride and 2-Acetylaniline)
A prevalent method for synthesizing this compound involves the reaction of 2-acetylaniline with hexanoyl chloride. mdpi.comnih.gov This reaction is a classic example of nucleophilic acyl substitution, where the amino group of 2-acetylaniline attacks the electrophilic carbonyl carbon of hexanoyl chloride. The reaction typically requires a base to neutralize the hydrochloric acid byproduct. mdpi.comnih.gov
A general procedure involves dissolving 2-aminoacetophenone (B1585202) in an anhydrous solvent like dichloromethane (B109758). mdpi.comnih.gov A base, such as triethylamine, is added, followed by the dropwise addition of hexanoyl chloride at a reduced temperature (e.g., 0 °C). mdpi.comnih.gov The reaction mixture is then allowed to warm to room temperature and stirred for an extended period, often overnight, to ensure completion. mdpi.comnih.gov
| Reactants | Reagents | Solvent | Temperature | Time | Yield |
| 2-Aminoacetophenone, Hexanoyl Chloride | Triethylamine | Anhydrous Dichloromethane | 0 °C to Room Temp. | 16 h | 29% to 85% |
| 2-Acetylaniline, Hexanoyl Chloride | Pyridine (B92270) | Anhydrous Dichloromethane | 0 °C to Room Temp. | Overnight | 85% |
This table presents data on the synthesis of this compound via acyl chloride coupling. The data is compiled from multiple sources. mdpi.comnih.gov
Direct Coupling of Carboxylic Acid and Amine Derivatives
An alternative to the acyl chloride method is the direct coupling of hexanoic acid with 2-acetylaniline using coupling reagents. This approach avoids the need to prepare the often moisture-sensitive acyl chloride. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or more advanced reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). growingscience.com
The reaction is typically carried out in an anhydrous aprotic solvent. The carboxylic acid is activated by the coupling reagent, forming a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine. fishersci.it This method is often preferred for its mild reaction conditions, which can help to minimize side reactions.
Optimization of Reaction Conditions and Reagents
The efficiency and yield of this compound synthesis are highly dependent on the careful control of reaction conditions and the selection of appropriate reagents.
Role of Anhydrous Conditions and Solvents (e.g., Dichloromethane)
The use of anhydrous (dry) conditions and solvents is critical in the synthesis of this compound, particularly when using the acyl chloride method. mdpi.comnih.gov Hexanoyl chloride is highly reactive towards water, and any moisture present can lead to its hydrolysis, forming hexanoic acid and reducing the yield of the desired amide. fishersci.it Anhydrous solvents such as dichloromethane, tetrahydrofuran, or toluene (B28343) are therefore commonly employed to prevent this side reaction. mit.edu
Efficacy of Bases (e.g., Pyridine, Triethylamine)
In the acyl chloride coupling method, a base is essential to scavenge the hydrochloric acid (HCl) that is formed as a byproduct. mdpi.comnih.gov Common bases used for this purpose include pyridine and triethylamine. mdpi.comnih.gov These tertiary amines are non-nucleophilic enough to not compete with the primary amine (2-acetylaniline) in reacting with the acyl chloride, but are sufficiently basic to neutralize the generated HCl, driving the reaction towards the product. fishersci.it The choice of base can influence the reaction rate and yield.
| Base | Function |
| Pyridine | Neutralizes HCl byproduct |
| Triethylamine | Neutralizes HCl byproduct |
This table outlines the function of common bases in the synthesis of this compound. mdpi.comnih.gov
Reaction Temperature and Duration Parameters
Reaction temperature and duration are key parameters that need to be optimized to maximize the yield and purity of this compound. The initial addition of the highly reactive acyl chloride is often carried out at a low temperature, such as 0 °C, to control the exothermic reaction and minimize potential side reactions. mdpi.comnih.gov Following the initial addition, the reaction is typically allowed to proceed at room temperature for several hours, often overnight, to ensure the reaction goes to completion. mdpi.comnih.gov Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) can help determine the optimal reaction time.
Purification Techniques and Yield Enhancement Strategies
The successful synthesis of this compound is critically dependent on effective purification to isolate the target compound from unreacted starting materials, reagents, and byproducts. Standard and optimized purification methodologies, including recrystallization, column chromatography, and aqueous work-up procedures, are essential for obtaining a high-purity product.
Solvent System Optimization for Recrystallization (e.g., Pentane (B18724)/Ethyl Acetate)
Recrystallization is a powerful technique for purifying solid organic compounds. mnstate.edu The choice of solvent is paramount, as the ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling. For this compound, a mixed solvent system of pentane and ethyl acetate (B1210297) has been shown to be effective.
In one documented purification, a pentane/ethyl acetate mixture with a ratio of 15:1 was utilized, resulting in the formation of a white solid with a high yield of 85%. The principle behind using a mixed solvent system, or "solvent pair," involves dissolving the compound in a "good" solvent (in this case, likely ethyl acetate, where the compound is more soluble) and then adding a "poor" solvent (pentane, where the compound is less soluble) to induce crystallization. mnstate.edu The precise ratio of the solvents is crucial for maximizing yield and purity. Generally, the crude product is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy, indicating the point of saturation. Upon cooling, the decreased solubility leads to the formation of crystals.
Application of Column Chromatography for Impurity Removal
Column chromatography is a versatile purification technique used to separate components of a mixture based on their differential adsorption to a stationary phase. semanticscholar.org For the purification of this compound, silica (B1680970) gel is commonly employed as the stationary phase. mit.edu
The selection of the mobile phase, or eluent, is critical for achieving good separation. A common eluent system for this compound is a mixture of hexane (B92381) and ethyl acetate. mit.edu The polarity of the eluent can be adjusted by varying the ratio of the two solvents to effectively separate the desired product from impurities. For instance, an 8:2 mixture of hexane/ethyl acetate has been successfully used to elute this compound from a silica gel column. In other procedures, a gradient of pentane/ethyl acetate, sometimes with the addition of dichloromethane, is used to first elute less polar impurities and then the more polar product. semanticscholar.org The progress of the separation is typically monitored by thin-layer chromatography (TLC).
Standard Work-up Procedures (e.g., Extraction, Filtration)
Following the synthesis of this compound, a standard aqueous work-up is typically performed to remove inorganic salts and water-soluble impurities. This process often involves diluting the reaction mixture with an organic solvent, such as dichloromethane or ethyl acetate, and then washing it with an aqueous solution.
A common washing sequence includes a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine (a saturated aqueous solution of sodium chloride) to reduce the amount of water dissolved in the organic layer. After the washes, the organic layer is dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate to remove residual water. mdpi.com The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product, which can then be further purified by recrystallization or column chromatography.
Analytical Characterization Methods for Synthetic Confirmation
To confirm the successful synthesis and purity of this compound, a combination of analytical techniques is employed. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) are indispensable for structural elucidation and molecular weight validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H/¹³C-NMR)
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. rsc.org
¹H NMR: The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. Key signals include the amide proton (NH), aromatic protons on the phenyl ring, the methyl protons of the acetyl group, and the aliphatic protons of the hexanamide (B146200) chain. mdpi.com For a related compound, N-(2-acetylphenyl)octanamide, the amide proton appears as a singlet at approximately 11.70 ppm, the aromatic protons appear in the range of 7.10-8.77 ppm, the acetyl methyl protons are a singlet at 2.66 ppm, and the aliphatic protons of the acyl chain appear at various shifts upfield. mdpi.com
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbons of the acetyl and amide groups, the carbons of the aromatic ring, and the carbons of the aliphatic chain. In a similar compound, N-(2-acetylphenyl)butyramide, the acetyl carbonyl carbon resonates at approximately 202.9 ppm, while the amide carbonyl carbon is found at 172.7 ppm. mdpi.com The aromatic carbons typically appear in the range of 120-142 ppm, and the aliphatic carbons are observed at lower chemical shifts. mdpi.comchemguide.co.uk
Interactive Data Table: Predicted and Experimental NMR Data for this compound and Related Structures
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) for N-(2-acetylphenyl)octanamide mdpi.com | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) for N-(2-acetylphenyl)butyramide mdpi.com |
| Amide NH | ~11.7 | 11.70 (s) | N/A | N/A |
| Aromatic CH | 7.0 - 8.8 | 7.10-8.77 (m) | 120 - 142 | 120.8, 121.7, 122.3, 131.7, 135.3, 141.2 |
| Acetyl CH₃ | ~2.7 | 2.66 (s) | ~28 | 28.7 |
| Amide COCH₂ | ~2.4 | 2.43 (t) | ~39 | 40.8 |
| Aliphatic CH₂ | 1.2 - 1.8 | 1.16-1.83 (m) | 19 - 32 | 19.1 |
| Terminal CH₃ | ~0.9 | 0.72-0.96 (t) | ~14 | 13.9 |
| Acetyl C=O | N/A | N/A | ~203 | 202.9 |
| Amide C=O | N/A | N/A | ~173 | 172.7 |
Note: 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet. Predicted values are approximate and can vary based on the specific solvent and experimental conditions.
High-Resolution Mass Spectrometry (HR-MS) for Molecular Weight Validation
High-Resolution Mass Spectrometry (HR-MS) is a crucial technique for confirming the elemental composition and molecular weight of a synthesized compound with high accuracy. For this compound, which has a molecular formula of C₁₄H₁₉NO₂, the calculated monoisotopic mass is 233.1416 g/mol . HR-MS analysis should yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus validating the identity of the compound. For example, the sodium adduct of a related compound, N-(2-acetylphenyl)butyramide (C₁₂H₁₅NNaO₂⁺), has a calculated mass of 228.0995 and was found to have an experimental mass of 228.0985. mdpi.com
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a fundamental and widely used analytical technique for monitoring the progress of chemical reactions, including the synthesis of this compound. libretexts.org Its simplicity, low cost, and the speed at which separations can be achieved make it an invaluable tool in the synthetic chemistry laboratory. libretexts.org The principle of TLC involves the separation of components in a mixture based on their differential affinities for a stationary phase (typically a thin layer of silica gel or alumina (B75360) on a solid support) and a mobile phase (a solvent or solvent mixture). libretexts.org
For the synthesis of this compound, which often involves the reaction of 2-aminoacetophenone with hexanoyl chloride or a related derivative, TLC can be used to track the consumption of the starting materials and the formation of the product. mdpi.comnih.gov By spotting the reaction mixture on a TLC plate at various time points and developing the plate in an appropriate solvent system, chemists can qualitatively assess the reaction's progress. shoko-sc.co.jp
The choice of the mobile phase is critical for achieving good separation of the spots corresponding to the starting materials and the product. A common mobile phase for compounds of similar polarity to this compound is a mixture of a nonpolar solvent like hexane or pentane and a more polar solvent such as ethyl acetate. nih.gov For instance, a solvent system of pentane/ethyl acetate (15:1) has been reported for the purification of this compound, suggesting its suitability for TLC analysis as well. nih.gov The separation is based on polarity; the more polar a compound, the stronger its interaction with the polar stationary phase (silica gel), and the less it will travel up the plate with the mobile phase, resulting in a lower Retention Factor (Rf) value. libretexts.org The Rf value is a key parameter in TLC and is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org
Visualization of the separated spots on the TLC plate is typically achieved under UV light, as aromatic compounds like this compound are often UV-active. shoko-sc.co.jp The disappearance of the starting material spots and the appearance and intensification of the product spot indicate the progression of the reaction. For quantitative analysis, more advanced techniques such as high-performance thin-layer chromatography (HPTLC) coupled with a densitometer can be employed, although qualitative assessment is more common for routine reaction monitoring. nih.gov
Table 1: Illustrative TLC Data for Monitoring the Synthesis of this compound
| Compound | Typical Rf Value (Illustrative) | Visualization Method |
| 2-Aminoacetophenone (Starting Material) | 0.3 | UV Light (254 nm) |
| Hexanoyl Chloride (Starting Material) | ~0.8 (may hydrolyze or streak) | UV Light (if aromatic), or specific stain |
| This compound (Product) | 0.6 | UV Light (254 nm) |
| Note: Rf values are highly dependent on the specific TLC plate, mobile phase composition, and experimental conditions and are provided for illustrative purposes only. |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Detection
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is particularly valuable for assessing the purity of synthesized compounds like this compound and for detecting any impurities. nih.gov HPLC offers higher resolution, sensitivity, and reproducibility compared to TLC. mmv.org
In the context of this compound, HPLC is employed after the synthesis and initial purification steps to ascertain the final purity of the compound. The method typically utilizes a stationary phase, such as a C18 column, which is a nonpolar (reverse-phase) column. nih.gov The mobile phase is usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape. nih.gov
A gradient elution method, where the composition of the mobile phase is changed over the course of the analysis, is often used to effectively separate compounds with a range of polarities. mmv.org For instance, a gradient might start with a higher percentage of water and gradually increase the percentage of acetonitrile. mmv.org this compound, being a relatively nonpolar compound, will be retained on the C18 column and will elute at a specific retention time under a given set of conditions.
The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high percentage area for the main peak indicates high purity. Impurities, which could include unreacted starting materials, by-products, or degradation products, will appear as separate peaks at different retention times.
The choice of detector is also crucial. A UV-Vis detector is commonly used for aromatic compounds like this compound, typically set at a wavelength where the compound exhibits strong absorbance, such as around 220 nm or 254 nm. nih.gov For compounds without a UV chromophore, other detectors like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) can be used. mmv.org While specific HPLC methods for this compound are not extensively detailed in publicly available literature, general principles of reverse-phase HPLC for aromatic amides are applicable. nih.govrsc.org
Table 2: Representative HPLC Parameters for Purity Analysis of this compound
| Parameter | Typical Condition |
| Column | C18 (Reverse-Phase), e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10-20 µL |
Chemical Reactivity and Potential Transformations
The chemical structure of this compound, featuring an aromatic ring, a ketone, and an amide functional group, allows for a variety of chemical transformations.
Oxidation Reactions of Aromatic Moieties
The phenyl ring in this compound is generally resistant to oxidation due to its aromatic stability. openstax.org However, the acetyl group attached to the ring can influence its reactivity. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions (e.g., heat and acidic or basic solutions) can potentially lead to the oxidation of the alkyl side chain of the acetyl group, ultimately forming a carboxylic acid group. libretexts.orglibretexts.org This would transform the acetylphenyl moiety into a carboxyphenyl group. The presence of the electron-withdrawing acetyl and amide groups deactivates the aromatic ring towards electrophilic attack, making oxidation of the ring itself challenging. msu.edu
Reduction of Carbonyl Functional Groups
This compound possesses two carbonyl groups: one in the acetyl moiety (a ketone) and one in the amide linkage. These carbonyl groups can undergo reduction. The ketone carbonyl is generally more reactive towards reducing agents than the amide carbonyl. stackexchange.com
Selective reduction of the ketone can be achieved using milder reducing agents like sodium borohydride (B1222165) (NaBH₄). stackexchange.com This reaction would convert the acetyl group into a 1-hydroxyethyl group, yielding N-(2-(1-hydroxyethyl)phenyl)hexanamide.
Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing both the ketone and the amide. stackexchange.com The reduction of the amide functional group would yield a secondary amine. Therefore, treatment of this compound with a powerful reducing agent like LiAlH₄ would likely result in the reduction of both carbonyls, producing a more complex product. Catalytic hydrogenation can also be employed to reduce the ketone, though conditions would need to be carefully controlled to avoid reduction of the aromatic ring. libretexts.org
Table 3: Potential Products from the Reduction of this compound
| Reagent | Functional Group Targeted | Potential Product |
| Sodium Borohydride (NaBH₄) | Ketone | N-(2-(1-hydroxyethyl)phenyl)hexanamide |
| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Amide | Further reduced species (secondary amine) |
Nucleophilic Substitution Reactions at Amide Nitrogen
The amide nitrogen in this compound is generally not a strong nucleophile due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, under certain conditions, it can participate in nucleophilic substitution reactions. For a direct SN2 reaction to occur at the amide nitrogen, it would require a highly reactive electrophile and specific reaction conditions, which are not commonly observed. nih.gov
More feasible are reactions where the amide nitrogen acts as a nucleophile after deprotonation. A strong base can remove the amide proton, generating an amidate anion. This anion is a more potent nucleophile and can react with various electrophiles. For instance, it could potentially be alkylated or acylated, although such reactions can be complicated by competing reactions at the oxygen atom of the amidate.
Furthermore, intramolecular nucleophilic attack from the amide nitrogen onto an appropriately positioned electrophilic center within the same molecule can lead to cyclization reactions. For example, derivatives of this compound could potentially undergo intramolecular cyclization to form heterocyclic structures, a strategy that is common in medicinal chemistry for the synthesis of complex molecules. mit.edu
Molecular Interactions and Biological Activity Profiles
Structure-Activity Relationship (SAR) Investigations
The structure-activity relationship (SAR) for N-(2-acetylphenyl)hexanamide and its analogues has been explored to understand how specific structural features influence their biological effects. These investigations have primarily focused on its potential as a modulator of LuxR-regulated quorum sensing (QS). researchgate.netmdpi.com
The acetyl group at the ortho position of the phenyl ring is a critical determinant of the biological activity of this compound. In studies evaluating a series of 2-substituted aniline (B41778) derivatives as potential modulators of LuxR-regulated quorum sensing, the presence of the acetyl group rendered the molecule inactive. mdpi.com Specifically, this compound showed no antagonistic activity against the LuxR-QS system. mdpi.com
Structurally, the acetyl moiety can participate in forming an intramolecular hydrogen bond with the adjacent amide proton (N-H). researchgate.netresearchgate.net This interaction tends to lock the molecule into a more planar conformation. researchgate.net This conformational rigidity, influenced by the acetyl group, likely prevents the molecule from fitting effectively into the binding site of its biological targets, such as the LuxR protein. researchgate.netmdpi.com In contrast, analogues where the acetyl group is replaced by a nitro group (e.g., N-(2-nitrophenyl)hexanamide) exhibit significant antagonistic activity, highlighting the profound influence of the ortho-substituent's electronic and steric properties on the biological response. mdpi.com
The length of the N-acyl aliphatic chain is another crucial factor governing the biological activity of this class of compounds. In the case of the N-(2-acetylphenyl) scaffold, the hexanamide (B146200) (C6) derivative was found to be completely inactive as a quorum sensing antagonist. mdpi.com While the direct butanamide (C4) analogue of N-(2-acetylphenyl)amide was not explicitly reported for activity in the same study, analysis of the closely related N-(2-nitrophenyl) scaffold provides valuable insight.
For the N-(2-nitrophenyl) series, both the butanamide (C4) and hexanamide (C6) analogues demonstrated antagonistic activity, with IC₅₀ values of 58 µM and 94 µM, respectively. mdpi.com This suggests that for an active scaffold, both C4 and C6 chain lengths are permissible for binding to the LuxR protein. However, the inactivity of this compound indicates that the unfavorable acetyl group cannot be compensated for by the appropriate aliphatic chain length. mdpi.com The structural properties of a C2 analogue, N-(2-acetylphenyl)acetamide, have been studied, revealing a planar conformation due to intramolecular hydrogen bonding, a feature likely shared by the C6 analogue. researchgate.net
| Compound | Aromatic Substituent | Acyl Chain Length | QS Antagonistic Activity (IC₅₀) |
|---|---|---|---|
| This compound | 2-Acetyl | C6 | Inactive |
| N-(2-nitrophenyl)butanamide | 2-Nitro | C4 | 58 µM |
| N-(2-nitrophenyl)hexanamide | 2-Nitro | C6 | 94 µM |
The nature of the substituent on the aromatic ring has a dramatic effect on target specificity and biological activity. The primary comparison for this compound is with its 2-nitro and 2-unsubstituted analogues. mdpi.com Docking experiments suggest that the 2-substituted aniline motif is designed to fit within the LuxR binding site, mimicking the lactone portion of the natural AHL signal molecule. mdpi.com
The results are stark:
2-Acetyl substituent : Leads to complete inactivity in LuxR-regulated QS antagonism. mdpi.com
2-Nitro substituent : Confers significant antagonistic activity. mdpi.com
Unsubstituted (N-phenylhexanamide) : Also shows significant antagonistic activity, with an IC₅₀ of 79 µM. mdpi.com
This demonstrates that the electronic and steric properties of the substituent at the ortho position are critical for molecular recognition by the LuxR protein. The electron-withdrawing nitro group and the unsubstituted ring are permissive for activity, whereas the acetyl group, despite being electron-withdrawing, abolishes it. This could be due to steric hindrance or the specific conformational constraints it imposes via hydrogen bonding. mdpi.comresearchgate.net General studies on other classes of compounds have also shown that substitutions on the phenyl ring, particularly the introduction of electron-donating groups, can favorably influence inhibitory activity on other targets. semanticscholar.orgacs.org
A comparative analysis of this compound with its structural analogues confirms that both the aromatic substituent and the acyl chain are key to its biological activity profile. The compound serves as a negative control that illuminates the structural requirements for LuxR antagonism. mdpi.com
The key comparisons are summarized below:
This compound vs. N-(2-nitrophenyl)hexanamide : These two compounds differ only in the ortho-substituent on the phenyl ring (acetyl vs. nitro). The former is inactive, while the latter is an active QS antagonist (IC₅₀ = 94 µM). This directly implicates the acetyl group as being detrimental to activity. mdpi.com
This compound vs. N-phenylhexanamide : The removal of the acetyl group to give the unsubstituted analogue restores potent QS antagonistic activity (IC₅₀ = 79 µM). This further reinforces that the presence of the 2-acetyl group, rather than just substitution at that position, is the cause of inactivity. mdpi.com
This compound vs. N-(2-nitrophenyl)butanamide : This comparison shows that a different, active aromatic substituent (2-nitro) combined with a shorter acyl chain (C4) results in a potent antagonist (IC₅₀ = 58 µM). mdpi.com
The consistent inactivity of the 2-acetyl substituted aniline, regardless of the appropriate lipophilic side chain, points to the acetyl group's overriding negative influence on binding to the LuxR protein. mdpi.com The planarity conferred by the intramolecular hydrogen bond in acetyl-substituted analogues, like N-(2-acetylphenyl)acetamide, is a likely contributing factor to this lack of activity. researchgate.net
| Compound | Aromatic Ring | Acyl Chain | Biological Outcome (LuxR Antagonism) |
|---|---|---|---|
| This compound | 2-Acetylphenyl | Hexanoyl (C6) | Inactive |
| N-(2-nitrophenyl)hexanamide | 2-Nitrophenyl | Hexanoyl (C6) | Active (IC₅₀ = 94 µM) |
| N-phenylhexanamide | Phenyl | Hexanoyl (C6) | Active (IC₅₀ = 79 µM) |
| N-(2-nitrophenyl)butanamide | 2-Nitrophenyl | Butanoyl (C4) | Active (IC₅₀ = 58 µM) |
Mechanisms of Biological Action and Molecular Targeting
Direct enzyme inhibition studies specifically for this compound are not extensively reported in the literature. The primary biological target investigated for its scaffold is the LuxR protein, which is a transcriptional regulator that binds to DNA, rather than a metabolic enzyme. researchgate.netmdpi.com
However, studies on structurally related molecules containing the acetylphenyl moiety provide context for its potential as an enzyme inhibitor. For instance, in the development of inhibitors for the malarial aspartic proteases Plasmepsin I and II, the inclusion of an acetylphenyl extension on an inhibitor scaffold resulted in a significant decrease in activity compared to other analogues. scispace.com This suggests that for certain enzyme active sites, the acetylphenyl group may be a poor fit.
| Compound Class/Analogue | Target Enzyme | Observed Effect |
|---|---|---|
| Plasmepsin inhibitor with acetylphenyl extension | Plasmepsin I and II | Significantly lower inhibitory activity |
| N-((4-acetylphenyl)carbamothioyl)pivalamide | Acetylcholinesterase (AChE) | Inhibitory potential (Binding Energy -7.5 kcal/mol) |
| N-((4-acetylphenyl)carbamothioyl)pivalamide | Butyrylcholinesterase (BChE) | Inhibitory potential (Binding Energy -7.6 kcal/mol) |
Receptor Binding and Modulation
The interaction of molecules with cellular receptors is fundamental to signal transduction. Ligands can bind to receptors to either activate (agonist) or block (antagonist) their function, leading to a physiological response.
The 5-HT7 receptor is a member of the serotonin (B10506) receptor family and is a G-protein-coupled receptor that, upon activation, typically stimulates adenylyl cyclase. nih.govnih.gov It is widely distributed in the central nervous system, including in the hippocampus, thalamus, and cortex, and is implicated in various physiological processes such as sleep, thermoregulation, learning, and memory. nih.govunict.it The 5-HT7 receptor is a therapeutic target for mood disorders, cognitive deficits, and other CNS conditions. nih.gov
Ligands for the 5-HT7 receptor can be classified as agonists, which activate the receptor, or antagonists, which block its activation by endogenous serotonin. nih.gov Some compounds may exhibit partial agonism or inverse agonism. The affinity of a ligand for the receptor is typically quantified by its inhibition constant (Ki) or dissociation constant (Kd). While a diverse range of chemical scaffolds have been developed as 5-HT7 receptor ligands, there is currently no available research data to characterize the affinity or functional profile (agonist or antagonist) of this compound at the 5-HT7 receptor. nih.govmdpi.com
| Ligand Example | Receptor Target | General Profile |
|---|---|---|
| 5-Carboxamidotryptamine (5-CT) | 5-HT7 | Non-selective Agonist |
| SB-269970 | 5-HT7 | Selective Antagonist/Inverse Agonist |
| LP-211 | 5-HT7 | Agonist |
| Amisulpride | 5-HT7 / D2/D3 | Antagonist |
As discussed previously, quorum sensing (QS) relies on the interaction between autoinducer molecules and their cognate receptor proteins. nih.gov A key strategy for inhibiting QS is to introduce molecules that compete with natural autoinducers for binding to the receptor. mdpi.com In Gram-negative bacteria that use the LuxR-type system, natural autoinducers are typically N-acyl homoserine lactones (AHLs). nih.govnih.gov
Competitive inhibitors are often structurally similar to the natural AHLs, allowing them to fit into the same binding pocket on the LuxR receptor. mdpi.com By occupying this site, the inhibitor prevents the binding of the AHL and subsequent activation of the receptor, thereby disrupting the QS signaling cascade. This competitive antagonism can effectively block downstream gene expression related to virulence and biofilm formation without killing the bacteria. mdpi.com The chemical structure of this compound, featuring an acyl chain and an aromatic ring, shares some general features with known QS inhibitors. However, direct experimental evidence demonstrating its ability to compete with natural autoinducers for binding to QS receptors like LuxR has not been reported.
Cellular and Pathway Modulation
Modulation of Intracellular Signaling PathwaysThere is no information available concerning the effects of this compound on any intracellular signaling pathways.
Scientific Literature Review: Computational Analysis of this compound
A comprehensive search of scientific databases and peer-reviewed literature has revealed a notable absence of published research on the computational chemistry and in silico modeling of the compound this compound.
Despite its availability from chemical suppliers, this specific molecule does not appear to have been the subject of dedicated studies involving the computational methods outlined in the query. Searches for molecular docking simulations, molecular dynamics (MD) studies, or binding free energy calculations for this compound did not yield any specific results.
Consequently, there is no available data to report on:
Molecular Docking Studies: No information exists on the prediction of ligand-protein binding conformations for this compound with any protein target, including the specified LuxR.
Analysis of Key Residue Interactions: Without docking studies, there is no data on potential interactions, such as hydrogen bonding, with residues like Trp66, Asp79, or Tyr62 of the LuxR protein.
Molecular Dynamics (MD) Simulations: The scientific literature contains no reports on MD simulations being performed to elucidate conformational changes upon binding or to assess the stability of any potential complex involving this compound.
Binding Free Energy Calculations: There are no published binding free energy calculations, such as those using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, for this compound.
While computational studies have been conducted on structurally related molecules, such as derivatives of anthranilic acid, in the context of quorum sensing inhibition, the strict focus on this compound as per the instructions means these findings cannot be reported here. The direct scientific investigation into the computational profile of this compound is, at present, a gap in the scientific literature.
Computational Chemistry and in Silico Modeling
Structure-Based Design Principles for Analogues
The development of analogues of N-(2-acetylphenyl)hexanamide is significantly guided by computational chemistry and in silico modeling. These techniques provide critical insights into the structure-activity relationships (SAR) that govern the compound's interactions with biological targets. A primary focus of this research has been the design of modulators for the LuxR-type quorum sensing (QS) receptor, a key protein in bacterial communication. researchgate.netnih.gov
Structure-based design for these analogues centers on the strategic modification of two principal regions of the this compound scaffold: the acyl chain and the 2-acetylphenyl group. Molecular docking simulations, using programs like AutoDock Vina and ArgusLab, have been instrumental in this process. researchgate.net These studies model how analogues fit into the binding site of target proteins, predicting their potential efficacy and guiding synthetic efforts. nih.gov The overarching principle is to utilize the 2-substituted aniline (B41778) motif as a foundational scaffold that can mimic the lactone portion of native N-acyl homoserine lactone (AHL) autoinducers. researchgate.netnih.gov
Detailed Research Findings
Computational models reveal that the acetylphenyl group of this compound is designed to occupy the same space as the lactone ring of natural LuxR ligands. nih.gov The hexanamide (B146200) tail is positioned to fit within the alkyl chain-binding channel of the receptor. nih.gov The design of effective analogues, therefore, depends on optimizing the fit and interactions within this binding pocket.
Key design principles derived from these computational and biological studies include:
Acyl Chain Length is Critical: The length of the acyl chain profoundly influences binding affinity and biological activity. Molecular modeling and subsequent biological assays have demonstrated that the six-carbon hexanamide chain is crucial for proper binding in certain receptors like LuxR. Shortening the chain to a four-carbon butyramide, as seen in N-(2-acetylphenyl)butyramide, results in a total loss of antagonistic activity in LuxR modulation assays. This suggests that the shorter chain fails to establish the necessary hydrophobic interactions deep within the receptor's binding channel. Conversely, analogues with longer chains, such as N-(2-acetylphenyl)octanamide, have also been synthesized to explore the upper limits of the binding pocket. researchgate.net
Target-Specific Interactions: The design of analogues must also consider the specific amino acid residues within the target's binding site. For instance, in LuxR, advanced molecular dynamics simulations have shown that active antagonists can disrupt critical hydrogen bonds with residues such as Tyrosine-62. The ability of an analogue to form or disrupt these specific interactions is a key predictor of its function as an agonist or antagonist.
The tables below summarize the findings from structure-based design studies on this compound analogues.
Table 1: Effect of Acyl Chain Length on Analogue Activity
| Compound Name | Acyl Chain Length | Target/Assay | Observed Activity | Reference |
|---|---|---|---|---|
| N-(2-acetylphenyl)butyramide | C4 | LuxR QS Modulation | Inactive | |
| This compound | C6 | LuxR QS Modulation | Inactive | nih.gov |
Table 2: Effect of Phenyl Ring Substitution on Analogue Activity
| Compound Name | Ortho-Substituent | Target/Assay | Observed Activity | Reference |
|---|---|---|---|---|
| This compound | Acetyl | LuxR QS Modulation | Inactive | nih.gov |
These computational and experimental findings underscore the precise structural requirements for molecular recognition and provide a rational framework for the future design of more potent and selective analogues based on the this compound scaffold.
Preclinical Research Methodologies and Analytical Quantification
In Vitro Permeability Assessment Methodologies (e.g., Caco-2 Cell Models)
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model for predicting the intestinal absorption of drug candidates. nih.gov These cells, when cultured as a monolayer, differentiate to form tight junctions and express various transporters and enzymes, thereby mimicking the barrier properties of the human intestinal epithelium. nih.gov
The permeability of a test compound, such as N-(2-acetylphenyl)hexanamide, is typically assessed by applying it to either the apical (luminal) or basolateral (blood) side of the Caco-2 monolayer cultured on semipermeable supports. nih.gov The rate of its appearance on the opposite side is then measured over time. This allows for the calculation of the apparent permeability coefficient (Papp), a key indicator of a compound's potential for oral absorption. nih.govwur.nl The transport of the compound is often quantified using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov Both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport are measured to assess not only passive diffusion but also the potential involvement of active efflux transporters. nih.gov
The integrity of the Caco-2 cell monolayer is a critical factor for reliable permeability data. wur.nl This is typically monitored by measuring the transepithelial electrical resistance (TEER), with values above a certain threshold indicating a confluent and well-formed barrier. wur.nl The Caco-2 model is versatile and widely accepted by regulatory agencies like the FDA and EMA for its high correlation with human intestinal permeability. medtechbcn.com
Table 1: Caco-2 Permeability Assay Parameters
| Parameter | Description | Typical Conditions |
| Cell Line | Human colorectal adenocarcinoma | Caco-2 |
| Culture Time | Time required for cell differentiation and monolayer formation | 15-21 days |
| Transport Buffer | Buffer used for the permeability experiment | Hanks' Balanced Salt Solution (HBSS), Phosphate-Buffered Saline (PBS) nih.gov |
| Test Compound Concentration | Concentration of the compound being tested | Varies, often around 10 µM medtechbcn.com |
| Incubation Time | Duration of the permeability experiment | Typically 2 hours medtechbcn.com |
| Analytical Method | Method used to quantify the compound in the receiving chamber | LC-MS |
| Integrity Marker | Measurement to ensure monolayer integrity | Transepithelial Electrical Resistance (TEER) |
In Vitro Stability Study Protocols (e.g., Incubation in PBS at Physiological pH and Temperature)
Assessing the chemical stability of a compound under physiological conditions is a crucial step in early drug discovery. For this compound, a standard in vitro stability study would involve incubating the compound in a physiologically relevant buffer, such as Phosphate-Buffered Saline (PBS) at a pH of 7.4 and a temperature of 37°C. This mimics the conditions found in human plasma and other bodily fluids.
The protocol typically involves dissolving the compound in the buffer and taking samples at various time points. These samples are then analyzed to determine the concentration of the parent compound remaining. A decrease in concentration over time indicates degradation. The rate of degradation can be used to calculate the compound's half-life in the specific buffer system. This information helps to predict the compound's stability in vivo and can guide formulation development.
Analytical Method Development for Quantification in Biological Matrices
Accurate quantification of a drug candidate and its metabolites in complex biological samples is essential for preclinical research. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstone techniques for this purpose.
High-Performance Liquid Chromatography (HPLC) for Compound Quantification
HPLC is a powerful technique used to separate, identify, and quantify components in a mixture. For the quantification of this compound in biological matrices like plasma or cell culture media, a robust HPLC method needs to be developed. researchgate.net This involves optimizing several parameters to achieve good separation and sensitivity.
A typical HPLC method for a small molecule like this compound would likely employ a reversed-phase C18 column. nih.govnih.gov The mobile phase, a mixture of an aqueous buffer (often containing a small amount of acid like formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol, is carefully optimized to achieve the desired separation. nih.gov The compound is detected as it elutes from the column, most commonly by a UV detector set at a wavelength where the compound absorbs maximally. For quantification, a calibration curve is generated using standards of known concentrations. nih.gov
Table 2: Illustrative HPLC Method Parameters for this compound Quantification
| Parameter | Description | Example Condition |
| Column | Stationary phase for separation | C18, 5 µm, 4.6 x 250 mm nih.gov |
| Mobile Phase | Solvents used to elute the compound | Acetonitrile and water with 0.1% formic acid nih.gov |
| Flow Rate | Speed at which the mobile phase passes through the column | 1 mL/min nih.gov |
| Detection | Method for detecting the compound | UV absorbance at a specific wavelength |
| Injection Volume | Amount of sample introduced into the system | 10-20 µL nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification of Degradation Products
While HPLC with UV detection is excellent for quantifying the parent compound, LC-MS is the preferred method for identifying and quantifying low-level degradation products. americanpharmaceuticalreview.com The coupling of liquid chromatography with mass spectrometry provides both separation and mass information, allowing for the structural elucidation of unknown compounds. nih.gov
In a typical workflow, the sample from a stability study is first subjected to HPLC separation. The eluent from the column is then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, providing a mass spectrum for each eluting peak. This allows for the identification of potential degradation products by comparing their mass spectra to that of the parent compound. Tandem mass spectrometry (MS/MS) can be further employed to fragment the ions, providing more detailed structural information to confirm the identity of the degradation products. nih.gov
Metabolomic Approaches for Investigating Compound-Induced Metabolic Changes (in vitro cellular context)
Metabolomics is the comprehensive study of small molecules, or metabolites, within a biological system. nih.gov It provides a snapshot of the metabolic state of cells and can be used to understand how a compound like this compound might alter cellular metabolism.
Nuclear Magnetic Resonance (NMR) based Metabolomics in Cellular Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique used in metabolomics. au.dk It allows for the simultaneous detection and quantification of a wide range of metabolites in a sample, such as cell extracts or culture media. researchgate.net
In an in vitro cellular context, NMR-based metabolomics can be used to investigate the metabolic changes induced by this compound. This involves treating cells with the compound and then analyzing the metabolic profiles of the cells and the surrounding media using NMR. By comparing the metabolic profiles of treated and untreated cells, it is possible to identify which metabolic pathways are affected by the compound. frontiersin.org This can provide valuable insights into the compound's mechanism of action and potential off-target effects. au.dk One of the key advantages of NMR is its high reproducibility and its ability to provide structural information for identifying unknown metabolites. au.dk
Analysis of Altered Metabolic Signatures in Response to Compound Exposure (e.g., in cellular assays)
The investigation of how a specific compound, such as this compound, alters the metabolic fingerprint of cells is a critical component of preclinical research. This type of analysis, known as metabolomics or metabolic profiling, provides a snapshot of the dynamic physiological state of a cell by quantifying endogenous small molecule metabolites. nih.govupf.edu Such studies are instrumental in elucidating the compound's mechanism of action, identifying potential biomarkers of exposure or effect, and understanding its broader biological impact. upf.edu
The general methodology for analyzing altered metabolic signatures in response to compound exposure in cellular assays involves several key stages. Initially, a suitable in vitro model is selected, such as a human cancer cell line like HCT116, which has been utilized in studies of other compounds. nih.govresearchgate.net These cells are cultured and then exposed to the compound of interest.
Following exposure, the metabolites are extracted from the cells. The subsequent analysis is typically performed using high-resolution analytical platforms, most commonly liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). nih.gov This technology allows for the detection and quantification of a wide array of metabolites within a biological sample. The data generated provides a comprehensive profile of the metabolome.
The core of the analysis involves comparing the metabolic profiles of the compound-treated cells to those of untreated control cells. Statistical analyses are employed to identify metabolites that show significant changes in abundance. These alterations can point towards specific metabolic pathways that are perturbed by the compound. For instance, studies on other compounds have revealed changes in pathways related to catecholamine metabolism, cellular respiration, and fatty acid metabolism. nih.gov
While specific data on the altered metabolic signatures in response to this compound exposure in cellular assays are not extensively available in the public domain, the established methodologies provide a clear framework for how such an investigation would be conducted. The findings from such a study would be crucial in understanding the biochemical pathways modulated by this compound. For example, if the compound were being investigated as a potential histone deacetylase (HDAC) inhibitor, researchers would look for metabolic changes consistent with the known roles of HDACs in cellular metabolism, such as alterations in glucose metabolism or amino acid pathways. nih.gov
The interpretation of the metabolic data is a key step. The identified metabolic changes can be mapped onto known biochemical pathways to generate hypotheses about the compound's mechanism of action. For example, an accumulation of a particular substrate and a depletion of its product would suggest the inhibition of the enzyme that catalyzes that reaction.
The results of such metabolomic studies are often presented in data tables that detail the identified metabolites, their fold change upon compound exposure, and the statistical significance of this change. Although a specific data table for this compound cannot be provided due to the lack of available public data, a hypothetical representation of such a table is presented below to illustrate the typical format of these findings.
Hypothetical Data Table: Altered Metabolites in HCT116 Cells Following Exposure to this compound
| Metabolite | Pathway | Fold Change (Treated vs. Control) | p-value |
| Citrate | Krebs Cycle | 1.8 | <0.05 |
| Succinate | Krebs Cycle | 0.6 | <0.05 |
| Lactate | Glycolysis | 2.1 | <0.01 |
| Glutamine | Amino Acid Metabolism | 0.7 | <0.05 |
| Acetyl-CoA | Fatty Acid/Energy Metabolism | 1.5 | <0.05 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Q & A
Q. What are the optimal synthetic routes and purification methods for N-(2-acetylphenyl)hexanamide?
The synthesis of N-(2-acetylphenyl)hexanamide involves coupling 2-acetylaniline with hexanoyl chloride under anhydrous conditions. A study demonstrated purification using a pentane/ethyl acetate (15:1) solvent system, yielding a white solid with 85% efficiency. Key steps include monitoring reaction progress via TLC and employing column chromatography for impurity removal. NMR and HR-MS are critical for confirming structural integrity .
Q. Which analytical techniques are essential for characterizing this compound?
Standard characterization includes:
- ¹H/¹³C-NMR : To confirm proton environments and carbonyl resonance (e.g., acetyl group at δ 202.9 ppm) .
- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular weight (e.g., observed m/z 262.1793 vs. calculated 262.1802 for C₁₆H₂₄NO₂⁺) .
- Topological Polar Surface Area (TPSA) : Calculated as 12 Ų, aiding solubility predictions .
Q. How is this compound initially screened for biological activity?
Initial screening focuses on receptor-binding assays. For example, in quorum sensing (QS) inhibition, researchers use Vibrio harveyi reporter strains to measure luminescence reduction. A study showed this compound disrupts LuxR-regulated QS by competing with autoinducer binding, validated via dose-response curves .
Q. What methods determine the compound’s solubility and stability in experimental buffers?
Solubility is assessed using shake-flask techniques with HPLC quantification. Stability studies involve incubating the compound in PBS (pH 7.4) at 37°C, followed by LC-MS to detect degradation products. Polar surface area calculations (12 Ų) suggest moderate aqueous solubility .
Q. How are impurities detected during synthesis, and what are common byproducts?
Impurities like unreacted 2-acetylaniline or over-acylated derivatives are identified via HPLC-UV/HR-MS. For example, residual hexanoic acid is removed via acid-base extraction. Quantification thresholds should adhere to ICH guidelines (e.g., ≤0.1% for unknown impurities) .
Advanced Research Questions
Q. How does acyl chain length variation (e.g., hexanamide vs. butanamide) impact biological activity?
Chain length modulates lipophilicity and receptor interactions. In LuxR QS inhibition, hexanamide derivatives (C6) showed stronger antagonism than shorter chains (C4), likely due to enhanced hydrophobic binding. Conversely, cytotoxicity studies (MTT assays) revealed that hexanamide analogs (e.g., AN4) exhibit dose-dependent toxicity in hepatoma cells, correlating with increased membrane permeability .
Q. What computational strategies explain this compound’s quorum-sensing inhibition?
Molecular docking (e.g., AutoDock Vina) reveals that the acetylphenyl group replaces the lactone moiety of natural autoinducers in LuxR’s binding pocket. Advanced MD simulations highlight disrupted hydrogen bonds with Tyr62, critical for antagonism. Free energy calculations (MM-PBSA) quantify binding affinities .
Q. How can conflicting bioactivity data (e.g., cytotoxicity vs. QS inhibition) be resolved?
Contradictions arise from assay-specific conditions. For example, QS inhibition (IC₅₀ ~10 µM) may occur at non-cytotoxic doses (e.g., <50 µM in MTT assays). Researchers should:
Q. What strategies improve this compound’s bioavailability for in vivo studies?
Q. How do steric and electronic effects of substituents influence reactivity in derivatization?
The acetyl group’s electron-withdrawing nature directs electrophilic substitution to the phenyl ring’s meta position. Steric hindrance from the hexanamide chain limits reactivity at the ortho position. DFT calculations (e.g., B3LYP/6-31G*) optimize reaction pathways for introducing functional groups (e.g., nitro or methoxy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
